4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-6-13(7-5-12)16-11-17(22-19(20)21-16)15-9-8-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSHUQZVMBCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminones with Guanidine
A widely adopted route for 2-aminopyrimidine derivatives involves the reaction of enaminones with guanidine. For the target compound, the enaminone intermediate 3 is synthesized via Claisen-Schmidt condensation of 2,4-dimethoxyacetophenone (1 ) and 4-methylbenzaldehyde (2 ) in the presence of sodium hydroxide (40% yield). Cyclization of 3 with guanidine hydrochloride in ethanol under reflux forms the pyrimidine core, yielding 4-(2,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4 ) in 65% yield after recrystallization.
Reaction Scheme 1
Key parameters:
-
Temperature: 80°C for condensation; 78°C for cyclization
-
Solvent: Ethanol (anhydrous)
-
Purification: Silica gel chromatography (hexane/ethyl acetate, 3:1)
Biginelli-Like Three-Component Reaction
Adapting the Biginelli reaction, a one-pot synthesis combines 4-methylbenzaldehyde (2 ), 2,4-dimethoxyphenylacetonitrile (5 ), and guanidine nitrate in the presence of HCl gas. This method achieves a 52% yield of 4 but requires rigorous control of stoichiometry to minimize byproducts like 5-unsubstituted pyrimidines.
Table 1: Optimization of Biginelli Reaction Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | HCl gas vs. FeCl₃ | 52 vs. 38 |
| Solvent | Ethanol vs. DMF | 52 vs. 45 |
| Temperature | 70°C vs. 90°C | 52 vs. 48 |
Palladium-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
A halogenated pyrimidine intermediate (6 ) is synthesized by chlorinating 4,6-dichloropyrimidin-2-amine with POCl₃. Sequential Suzuki couplings introduce the 2,4-dimethoxyphenyl and 4-methylphenyl groups:
-
Reaction of 6 with 2,4-dimethoxyphenylboronic acid (7 ) using Pd(PPh₃)₄/K₂CO₃ in dioxane (72% yield).
-
Subsequent coupling with 4-methylphenylboronic acid (8 ) under similar conditions (68% yield).
Critical Factors
-
Order of coupling: Aryl groups with electron-donating substituents (e.g., methoxy) couple faster than alkyl-substituted aryl groups.
-
Catalyst loading: 5 mol% Pd(PPh₃)₄ minimizes homocoupling byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH₂), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.58 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.49 (d, J = 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calculated for C₁₉H₂₀N₃O₂ [M+H]⁺: 338.1504; found: 338.1501.
Yield Optimization and Challenges
Byproduct Formation in Cyclocondensation
The primary byproduct, 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (9 ), arises from incomplete substitution of the 4-methylphenyl group. Gradient HPLC analysis (C18 column, acetonitrile/water) reveals 9 constitutes 12–18% of crude product, necessitating two recrystallizations for ≥95% purity.
Solvent Effects in Coupling Reactions
Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility but promote protodeboronation. Mixed solvents (dioxane/water 4:1) balance reactivity and stability, achieving 70% isolated yield.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost per kg (USD) | Steps | Environmental Impact |
|---|---|---|---|
| Cyclocondensation | 1,200 | 3 | Moderate (EtOH waste) |
| Suzuki Coupling | 2,800 | 5 | High (Pd residues) |
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 4-methylbenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The compound 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula of this compound is . Its structure consists of a pyrimidine ring substituted with a dimethoxyphenyl group and a methylphenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrimidine derivatives showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activities. The presence of the dimethoxy and methyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Case Study:
Research published in Antibiotics highlighted that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization of these compounds to enhance their efficacy.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Pyrimidine derivatives have shown promise in reducing inflammation through various mechanisms.
Case Study:
A publication in Pharmacology Reports outlined how certain pyrimidine derivatives reduced inflammatory cytokine production in vitro. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | 10.0 | Antibiotics |
| Compound C | Anti-inflammatory | 7.5 | Pharmacology Reports |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy group | Increases lipophilicity |
| Methyl group | Enhances binding affinity |
| Additional halogens | Varies activity |
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Antimicrobial Activity
Pyrimidin-2-amine derivatives with electron-withdrawing groups (e.g., chloro, bromo, nitro) at para/meta positions of aryl rings exhibit enhanced antibacterial activity against Staphylococcus aureus and β-hemolytic Streptococcus. For example:
- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 22): Demonstrated potent activity against S. aureus (MIC: 8 µg/mL) due to the electron-withdrawing chloro group enhancing target binding .
- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24): Active against β-hemolytic Streptococcus (MIC: 16 µg/mL) .
In contrast, 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has electron-donating methoxy groups, which may reduce antibacterial potency compared to halogenated analogues but could improve activity against other strains sensitive to lipophilic or H-bonding interactions .
Table 1: Antimicrobial Activity of Selected Analogues
Anticancer and Enzyme Inhibition Potential
- 4-(N-Ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)pyrimidin-2-amine (11a) : Exhibited IC₅₀ values of 0.7 mmol/L against HCT-116 (colorectal cancer) and MCF7 (breast cancer) cell lines due to the indole group enhancing DNA intercalation .
- 4-(2,4-Dichlorophenyl)-6-(9-methylcarbazol-3-yl)pyrimidin-2-amine (5i) : Potent urease inhibitor (IC₅₀: 19.4 µM), attributed to carbazole’s planar structure enabling enzyme active-site binding .
The target compound lacks bulky aromatic systems like indole or carbazole, which may limit its direct anticancer or enzyme inhibition activity. However, its methylphenyl group could improve membrane permeability, a key factor in drug bioavailability .
Physicochemical and Structural Properties
Hydrogen Bonding and Solubility :
- Halogenated derivatives (e.g., 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) ) show strong hydrogen-bonding interactions at pyrimidine N1 and amine N2, enhancing aqueous solubility .
- The target compound’s 2,4-dimethoxyphenyl group may form weak C–H···O bonds, as seen in structurally similar N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine , which stabilizes crystal packing .
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|
| Target Compound | 3.8 | 5 | — |
| 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 4.1 | 3 | |
| DP-1 | 2.9 | 4 |
Biological Activity
4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Chemical Formula : C20H21N3O2
- Molecular Weight : 337.4 g/mol
This structure features a pyrimidine ring substituted with a dimethoxyphenyl group and a methylphenyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for disrupting DNA synthesis in cancer cells, leading to antiproliferative effects .
- Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on kinases involved in cell signaling pathways, which can contribute to their anticancer properties .
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 7.5 | Inhibition of cell proliferation |
| MV4-11 (Leukemia) | 6.0 | Disruption of microtubule dynamics |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase-3 activity and PARP cleavage .
- K562 Cell Line Analysis : Another investigation showed that this compound inhibited the growth of K562 cells by inducing cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these findings, indicating potential as a therapeutic agent for chronic myeloid leukemia .
- MV4-11 Cell Study : The compound was also tested against MV4-11 cells, demonstrating an ability to reduce cell viability significantly at low micromolar concentrations, suggesting its potential as a treatment for biphenotypic leukemia .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(2,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves condensation of substituted chalcones with guanidine derivatives. For example, a guanidine nitrate and lithium hydroxide-mediated cyclization in ethanol under reflux conditions is a common approach. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst choice (e.g., LiOH) significantly influence yield. Continuous flow reactors and automated platforms can enhance reproducibility and purity by ensuring precise control over reaction kinetics .
- Optimization : Yield improvements (from ~60% to >85%) are achieved by adjusting stoichiometry, using inert atmospheres to prevent oxidation, and employing column chromatography (silica gel, ethyl acetate/petroleum ether) for purification .
Q. How do structural features of this compound influence its physicochemical properties?
- Key Structural Insights :
- The pyrimidine core adopts a planar conformation, with dihedral angles between the 2,4-dimethoxyphenyl and 4-methylphenyl groups ranging from 12.8° to 46.3°, as determined by X-ray crystallography. This distortion impacts π-stacking interactions and solubility .
- Methoxy and methyl substituents enhance lipophilicity (logP ~3.2), critical for membrane permeability in biological assays .
Q. What preliminary biological activities have been reported for this compound?
- Reported Activities :
- Kinase Inhibition : Moderate activity against EGFR (IC₅₀ ~2.5 µM) due to hydrogen bonding with the kinase hinge region .
- Antimicrobial Potential : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to sulfonamide-like interactions with microbial enzymes .
Advanced Research Questions
Q. How do substituent variations on the pyrimidine ring lead to contradictions in reported biological data?
- Case Study :
| Substituent Position | Biological Activity (IC₅₀) | Key Difference |
|---|---|---|
| 4-(2,4-Dimethoxyphenyl) | EGFR: 2.5 µM | Enhanced π-stacking due to methoxy groups |
| 4-(4-Chlorophenyl) | EGFR: >10 µM | Reduced electron-donating capacity lowers binding affinity |
- Resolution : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) and cellular uptake efficiency. Molecular dynamics simulations can clarify binding mode inconsistencies .
Q. What integrated computational-experimental strategies elucidate the mechanism of action?
- Approaches :
- Quantum Chemical Calculations : Used to map reaction pathways for synthesis optimization and predict redox potentials (e.g., HOMO-LUMO gaps ~4.1 eV) .
- Docking Studies : Identify potential targets (e.g., kinases, cytochrome P450 enzymes) by simulating interactions with the pyrimidine core and substituents .
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays and enzymatic inhibition kinetics .
Q. How does this compound compare to structurally similar pyrimidines in catalytic applications?
- Comparative Reactivity :
| Compound | Catalytic Application | Key Feature |
|---|---|---|
| This compound | Suzuki-Miyaura coupling | Methoxy groups stabilize Pd(0) intermediates |
| 4-Trifluoromethyl-pyrimidine | Photoredox catalysis | Electron-withdrawing CF₃ group enhances oxidative quenching |
- Methodological Insight : Substituent electronic effects (e.g., methoxy as electron-donating, CF₃ as electron-withdrawing) dictate catalytic efficiency and substrate scope .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
